TC Ntr1 17

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

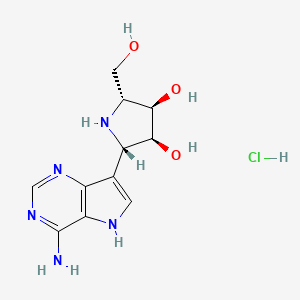

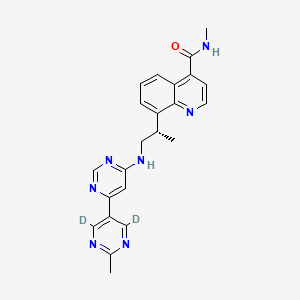

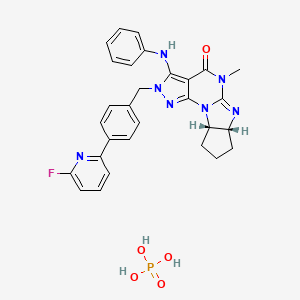

TC Ntr1 17 is a non-peptide neurotensin receptor 1 (NTS 1) partial agonist . It exhibits over 50-fold selectivity for NTS 1 over NTS 2 and GPR35 .

Molecular Structure Analysis

The molecular weight of TC Ntr1 17 is 522.98 . Its formula is C 27 H 27 ClN 4 O 5 . The exact mass is 522.17 .Physical And Chemical Properties Analysis

TC Ntr1 17 is soluble to 100 mM in DMSO and to 50 mM in 1eq. NaOH . It should be stored at +4°C .Scientific Research Applications

Neuroscience Research

TC Ntr1 17’s role as a neurotensin receptor partial agonist makes it a valuable tool in neuroscience research. It can help in understanding the function of neurotensin receptors in the central nervous system, particularly their involvement in neuromodulation and neurotransmission . This compound can be used to study the effects of neurotensin on cognitive functions, such as learning and memory, and its potential implications in neurological disorders like schizophrenia and Parkinson’s disease.

Pharmacological Studies

In pharmacology, TC Ntr1 17 aids in the exploration of the therapeutic potential of targeting NTS 1 receptors. Its selectivity and partial agonistic properties allow researchers to dissect the receptor’s signaling pathways and understand its role in pain modulation, thermoregulation, and appetite control . This knowledge is crucial for developing new drugs that can modulate this receptor for therapeutic benefits.

Biochemical Applications

Biochemists utilize TC Ntr1 17 to study the biochemical interactions and mechanisms of the NTS 1 receptor at a molecular level . It helps in mapping out the receptor’s structure-activity relationship and understanding how neurotensin influences receptor conformation and subsequent intracellular signaling.

Molecular Biology

TC Ntr1 17’s interaction with the NTS 1 receptor can be harnessed to study gene expression changes in response to neurotensin signaling . It can be used to investigate the receptor’s role in cell proliferation, differentiation, and apoptosis, providing insights into the molecular biology underlying these processes.

Clinical Research

In clinical research, TC Ntr1 17 serves as a tool to understand the physiological and pathological roles of neurotensin and its receptors . It can be used in preclinical studies to assess the potential of NTS 1 receptor agonists in treating various conditions, including gastrointestinal diseases, cancer, and metabolic disorders.

Drug Development

TC Ntr1 17 is instrumental in the early stages of drug development, where its pharmacological profile helps in the design of new compounds with improved efficacy and safety profiles . It provides a reference point for the development of novel neurotensin analogs that could serve as potential therapeutic agents.

Toxicology

In toxicological studies, TC Ntr1 17 can be used to assess the safety profile of neurotensin receptor modulation . It helps in determining the toxic doses and potential side effects of activating the NTS 1 receptor, which is crucial for the development of safe pharmacological agents.

Medicinal Chemistry

TC Ntr1 17’s structure and activity provide a foundation for medicinal chemists to synthesize new compounds with specific properties targeting the NTS 1 receptor . It allows for the exploration of chemical space around the neurotensin receptor, leading to the discovery of new lead compounds with medicinal value.

Safety And Hazards

While specific safety and hazards related to TC Ntr1 17 are not mentioned in the available resources, general safety measures for handling chemicals should be followed. This includes ensuring adequate ventilation, using safety goggles with side-shields, wearing protective gloves and impervious clothing, and using a suitable respirator .

properties

IUPAC Name |

2-[[1-(7-chloroquinolin-4-yl)-5-(2,6-dimethoxyphenyl)pyrazole-3-carbonyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27ClN4O5/c1-15(2)12-20(27(34)35)30-26(33)19-14-22(25-23(36-3)6-5-7-24(25)37-4)32(31-19)21-10-11-29-18-13-16(28)8-9-17(18)21/h5-11,13-15,20H,12H2,1-4H3,(H,30,33)(H,34,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQUSYVORYNBGLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=NN(C(=C1)C2=C(C=CC=C2OC)OC)C3=C4C=CC(=CC4=NC=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27ClN4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

TC Ntr1 17 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)

![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)